molecular formula C30H46O9 B2978537 1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane CAS No. 105891-54-1

1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane

Cat. No.: B2978537
CAS No.: 105891-54-1
M. Wt: 550.689
InChI Key: SENSDOKALMLHTH-UHFFFAOYSA-N
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Description

1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane is a synthetic organic compound with the molecular formula C30H46O9 It is characterized by the presence of nine oxygen atoms and two phenyl groups attached to a long carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane typically involves the reaction of phenyl-substituted intermediates with polyether chains. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium carbonate or sodium hydride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques like chromatography further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds; often conducted in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Generation of alcohols or hydrocarbons.

    Substitution: Production of halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a molecular probe in biochemical assays and imaging studies.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and nanocomposites.

Mechanism of Action

The mechanism of action of 1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane
  • This compound derivatives
  • Polyether compounds with phenyl groups

Uniqueness

This compound stands out due to its unique combination of a long polyether chain and phenyl groups. This structure imparts distinct physicochemical properties, such as high solubility in organic solvents and the ability to form stable complexes with various molecules. These characteristics make it a valuable compound for diverse scientific and industrial applications.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O9/c1-3-7-29(8-4-1)27-38-25-23-36-21-19-34-17-15-32-13-11-31-12-14-33-16-18-35-20-22-37-24-26-39-28-30-9-5-2-6-10-30/h1-10H,11-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENSDOKALMLHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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